molecular formula C12H11ClN4O2 B6000572 2-[(E)-[(3-chloropyrazin-2-yl)hydrazinylidene]methyl]-6-methoxyphenol

2-[(E)-[(3-chloropyrazin-2-yl)hydrazinylidene]methyl]-6-methoxyphenol

Cat. No.: B6000572
M. Wt: 278.69 g/mol
InChI Key: FCFVXKVZBNESFC-FRKPEAEDSA-N
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Description

2-[(E)-[(3-chloropyrazin-2-yl)hydrazinylidene]methyl]-6-methoxyphenol is an organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a pyrazine ring substituted with a chlorine atom and a hydrazinylidene group, linked to a methoxyphenol moiety. The presence of these functional groups imparts distinct chemical properties and reactivity to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(E)-[(3-chloropyrazin-2-yl)hydrazinylidene]methyl]-6-methoxyphenol typically involves the following steps:

    Formation of 3-chloropyrazine-2-carbaldehyde: This intermediate can be synthesized by chlorination of pyrazine-2-carbaldehyde.

    Condensation Reaction: The 3-chloropyrazine-2-carbaldehyde is then reacted with hydrazine hydrate to form 3-chloropyrazin-2-yl hydrazine.

    Coupling with 6-methoxyphenol: The final step involves coupling 3-chloropyrazin-2-yl hydrazine with 6-methoxyphenol under acidic or basic conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include:

    Catalysis: Using catalysts to improve reaction efficiency.

    Solvent Selection: Choosing appropriate solvents to facilitate the reactions.

    Temperature Control: Maintaining optimal temperatures to ensure complete reactions and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

2-[(E)-[(3-chloropyrazin-2-yl)hydrazinylidene]methyl]-6-methoxyphenol can undergo various chemical reactions, including:

    Oxidation: The phenolic group can be oxidized to form quinones.

    Reduction: The hydrazinylidene group can be reduced to hydrazine derivatives.

    Substitution: The chlorine atom on the pyrazine ring can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.

    Substitution: Nucleophiles like amines or thiols can be used in the presence of a base or under catalytic conditions.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Hydrazine derivatives.

    Substitution: Various substituted pyrazine derivatives depending on the nucleophile used.

Scientific Research Applications

2-[(E)-[(3-chloropyrazin-2-yl)hydrazinylidene]methyl]-6-methoxyphenol has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound for drug development due to its unique structure and reactivity.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[(E)-[(3-chloropyrazin-2-yl)hydrazinylidene]methyl]-6-methoxyphenol involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or DNA, leading to modulation of biological activities.

    Pathways Involved: It can influence various biochemical pathways, including oxidative stress response, apoptosis, and cell signaling.

Comparison with Similar Compounds

Similar Compounds

  • 3-chloropyrazin-2-yl)methanamine hydrochloride
  • 3-chloropyrazin-2-yl)methanol
  • 3-chloropyrazine-2-carbonitrile

Uniqueness

2-[(E)-[(3-chloropyrazin-2-yl)hydrazinylidene]methyl]-6-methoxyphenol is unique due to the presence of both a hydrazinylidene group and a methoxyphenol moiety, which impart distinct chemical properties and potential biological activities. This combination is not commonly found in similar compounds, making it a valuable target for further research and development.

Properties

IUPAC Name

2-[(E)-[(3-chloropyrazin-2-yl)hydrazinylidene]methyl]-6-methoxyphenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11ClN4O2/c1-19-9-4-2-3-8(10(9)18)7-16-17-12-11(13)14-5-6-15-12/h2-7,18H,1H3,(H,15,17)/b16-7+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCFVXKVZBNESFC-FRKPEAEDSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1O)C=NNC2=NC=CN=C2Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=CC(=C1O)/C=N/NC2=NC=CN=C2Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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